

Application Notes and Protocols for the Synthesis of Pericyazine from 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

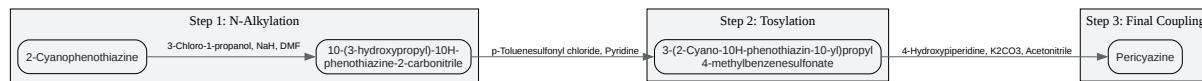
Compound Name: 2-Cyanophenothiazine

Cat. No.: B030674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Pericyazine, a first-generation antipsychotic drug, starting from **2-Cyanophenothiazine**. Pericyazine, a phenothiazine derivative, functions as a selective D2 dopamine receptor antagonist and is utilized in the management of psychosis and severe anxiety.^{[1][2]} The following protocols are based on established chemical principles of N-alkylation of phenothiazines and subsequent nucleophilic substitution.


The synthesis is a multi-step process commencing with the N-alkylation of **2-cyanophenothiazine** to introduce a propyl chain, followed by activation of the terminal hydroxyl group, and finally, coupling with 4-hydroxypiperidine.

Overall Synthesis Workflow

The synthetic route from **2-Cyanophenothiazine** to Pericyazine can be logically structured as a three-step process:

- N-Alkylation: Introduction of a 3-hydroxypropyl group to the nitrogen atom of the phenothiazine ring.
- Tosylation: Activation of the terminal hydroxyl group of the propyl chain by converting it into a tosylate, a good leaving group.

- Nucleophilic Substitution: Coupling of the tosylated intermediate with 4-hydroxypiperidine to yield the final product, Pericyazine.

[Click to download full resolution via product page](#)

Figure 1: Overall workflow for the synthesis of Pericyazine.

Experimental Protocols

Protocol 1: Synthesis of 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile (Intermediate I)

This protocol details the N-alkylation of **2-cyanophenothiazine** with 3-chloro-1-propanol.

Materials:

Reagent/Solvent	Molar Mass (g/mol)
2-Cyanophenothiazine	224.28
Sodium Hydride (60% in oil)	24.00
3-Chloro-1-propanol	94.54
N,N-Dimethylformamide (DMF)	-
Ethyl Acetate	-
Saturated NaCl solution	-
Anhydrous MgSO ₄	-

Procedure:

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add a solution of **2-cyanophenothiazine** (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 1 hour.
- Add 3-chloro-1-propanol (1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile as a solid.

Protocol 2: Synthesis of 3-(2-Cyano-10H-phenothiazin-10-yl)propyl 4-methylbenzenesulfonate (Intermediate II)

This protocol describes the activation of the hydroxyl group of Intermediate I by tosylation.

Materials:

Reagent/Solvent	Molar Mass (g/mol)
10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile	282.36
p-Toluenesulfonyl chloride (TsCl)	190.65
Pyridine	-
Dichloromethane (DCM)	-
1M Hydrochloric Acid	-
Saturated NaHCO3 solution	-
Anhydrous Na2SO4	-

Procedure:

- Dissolve 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile (1.0 equivalent) in anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere.
- Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction with water and extract with dichloromethane.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude tosylate is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/hexane.

Protocol 3: Synthesis of Pericyazine

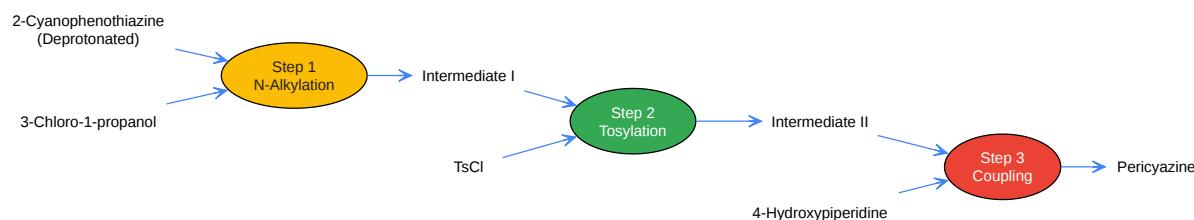
This final step involves the nucleophilic substitution of the tosylate group by 4-hydroxypiperidine.[3]

Materials:

Reagent/Solvent	Molar Mass (g/mol)
3-(2-Cyano-10H-phenothiazin-10-yl)propyl 4-methylbenzenesulfonate	436.54
4-Hydroxypiperidine	101.15
Potassium Carbonate (K2CO3)	138.21
Acetonitrile or Methyl Isobutyl Ketone (MIBK)	-
Ethyl Acetate	-
Anhydrous MgSO4	-

Procedure:

- In a round-bottom flask, combine the tosylated intermediate (1.0 equivalent), 4-hydroxypiperidine (1.5 equivalents), and potassium carbonate (2.0 equivalents) in a suitable solvent such as acetonitrile or MIBK.
- Heat the mixture to reflux (80-100 °C) and stir for 24-48 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude Pericyazine.
- Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Pericyazine.

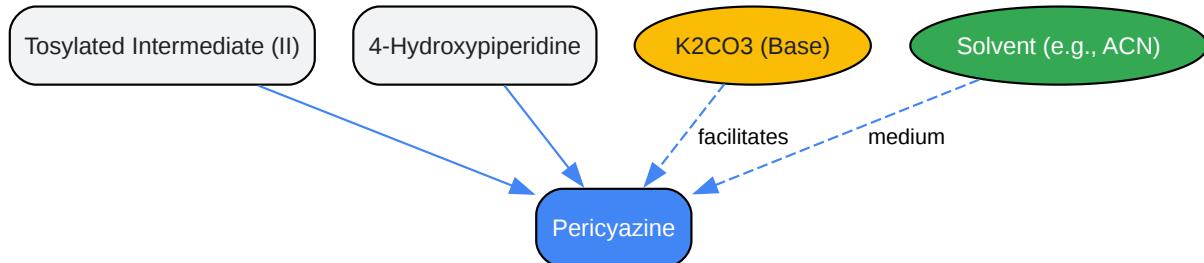

Quantitative Data Summary (Expected):

Step	Product	Starting Material	Expected Yield (%)	Purity (%)
1	Intermediate I	2-Cyanophenothiazine (Deprotonated)	75-85	>95
2	Intermediate II	Intermediate I	80-90	>90
3	Pericyazine	Intermediate II	60-75	>99

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions and scale.

Reaction Mechanism and Visualization

The core of the synthesis is the formation of a carbon-nitrogen bond between the phenothiazine nitrogen and the propyl chain, followed by a second C-N bond formation between the propyl chain and the 4-hydroxypiperidine nitrogen.



[Click to download full resolution via product page](#)

Figure 2: Logical relationship of the key reaction steps.

Final Coupling Step Visualization

The final and crucial step is the SN2 reaction where the nitrogen of 4-hydroxypiperidine displaces the tosylate leaving group.

[Click to download full resolution via product page](#)

Figure 3: Reactants and conditions for the final synthesis step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers | MDPI [mdpi.com]
- 2. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pericyazine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Pericyazine from 2-Cyanophenothiazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030674#synthesis-of-pericyazine-from-2-cyanophenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com